molecular formula C22H25N7O B2415629 N-(4-ethylphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021073-19-7

N-(4-ethylphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2415629
CAS No.: 1021073-19-7
M. Wt: 403.49
InChI Key: GSWWSHWRYOYSBW-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H25N7O and its molecular weight is 403.49. The purity is usually 95%.
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Scientific Research Applications

Applications in Antineoplastic Drug Research

The compound has been actively studied in the context of antineoplastic drug development. Flumatinib, a derivative of this compound, is identified as a potent tyrosine kinase inhibitor undergoing clinical trials for treating chronic myelogenous leukemia (CML). The metabolites of flumatinib in CML patients have been extensively studied, revealing significant insights into the drug's metabolism and the main metabolic pathways in humans post oral administration. The identification and synthesis of these metabolites play a crucial role in understanding the pharmacokinetics and optimizing the therapeutic efficacy of flumatinib (Gong et al., 2010).

Role in CNS Disorder Treatment Research

The compound has also been noted for its potential applications in central nervous system (CNS) disorder treatments. A scalable and facile synthetic process has been developed for a novel Rho kinase inhibitor with an unsymmetrical urea structure, derived from this compound. The Rho kinase inhibitor is currently under investigation for the treatment of CNS disorders, indicating the compound's potential as a therapeutic agent in this domain (Wei et al., 2016).

Potential in Tuberculosis Treatment

Furthermore, derivatives of this compound have shown promising results in anti-tubercular activity. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, designed and synthesized from the compound, were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The results indicate significant activity with low cytotoxicity to human cells, highlighting the compound's potential in developing new anti-tubercular agents (Srinivasarao et al., 2020).

Properties

IUPAC Name

N-(4-ethylphenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O/c1-2-17-6-8-18(9-7-17)24-22(30)29-15-13-28(14-16-29)21-11-10-20(26-27-21)25-19-5-3-4-12-23-19/h3-12H,2,13-16H2,1H3,(H,24,30)(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWWSHWRYOYSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.